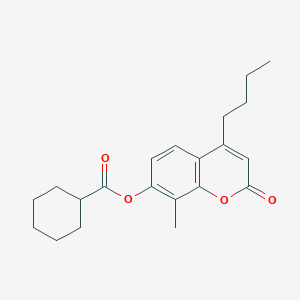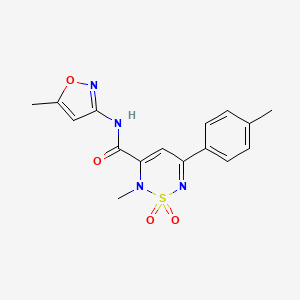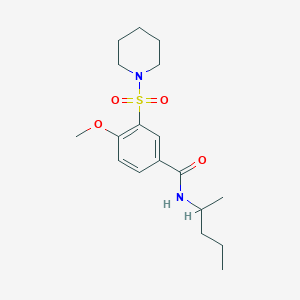![molecular formula C17H13N3O3S2 B4854226 N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthalenesulfonamide](/img/structure/B4854226.png)
N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthalenesulfonamide
Descripción general
Descripción
N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthalenesulfonamide, commonly known as TNP-470, is a synthetic analog of fumagillin that was first synthesized in 1994. TNP-470 is a potent anti-angiogenic agent that inhibits the growth of new blood vessels, which is an essential process for the development and progression of cancer.
Mecanismo De Acción
TNP-470 inhibits angiogenesis by targeting the endothelial cells that line the blood vessels. TNP-470 binds to and inhibits the activity of methionine aminopeptidase 2 (MetAP2), which is essential for the growth and survival of endothelial cells. By inhibiting MetAP2, TNP-470 prevents the formation of new blood vessels, which is necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
TNP-470 has been shown to have several biochemical and physiological effects. In addition to its anti-angiogenic properties, TNP-470 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation. TNP-470 has also been shown to reduce inflammation and enhance the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of TNP-470 is its potent anti-angiogenic properties, which make it an attractive candidate for cancer therapy. TNP-470 has also been shown to have low toxicity in animal models, making it a potentially safe and effective treatment option. However, TNP-470 has several limitations, including its poor solubility in water and its instability in solution. These limitations make it difficult to administer TNP-470 in vivo, and alternative delivery methods are currently being explored.
Direcciones Futuras
There are several future directions for TNP-470 research. One area of interest is the development of novel delivery methods to improve the solubility and stability of TNP-470. Another area of interest is the combination of TNP-470 with other anti-cancer agents to enhance its efficacy. Additionally, the role of TNP-470 in other diseases, such as cardiovascular disease and inflammatory disorders, is being explored. Finally, the development of TNP-470 analogs with improved pharmacological properties is an active area of research.
Aplicaciones Científicas De Investigación
TNP-470 has been extensively studied for its anti-angiogenic properties and has shown promising results in preclinical studies. TNP-470 has been shown to inhibit angiogenesis in various cancer types, including breast, prostate, lung, and colon cancer. TNP-470 has also been shown to inhibit tumor growth and metastasis in animal models.
Propiedades
IUPAC Name |
N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c21-25(22,14-8-7-12-4-1-2-5-13(12)10-14)18-11-16-19-17(20-23-16)15-6-3-9-24-15/h1-10,18H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGHUYUWYZUBQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}naphthalene-2-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{2-[2-(3-methyl-4-nitrophenoxy)propanoyl]carbonohydrazonoyl}benzoic acid](/img/structure/B4854154.png)
![4-butyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4854168.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4854178.png)
![N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-3,1-phenylene]bis(2-methylpropanamide)](/img/structure/B4854186.png)

![3-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4854204.png)
![methyl 6-ethyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4854220.png)
![3-({[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4854232.png)
![cyclopropyl[1-(3-phenoxypropyl)-1H-indol-3-yl]methanone](/img/structure/B4854233.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B4854241.png)

